molecular formula C6H11NO2 B14907454 6,8-Dioxabicyclo[3.2.1]octan-4-amine

6,8-Dioxabicyclo[3.2.1]octan-4-amine

Katalognummer: B14907454
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: HEZDNJVPYRIMLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dioxabicyclo[321]octan-4-amine is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-4-amine typically involves the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols. One method involves treating the 4-position alcohols with thionyl chloride (SOCl2) in the presence of pyridine, resulting in an oxygen migration from C5 to C4 and forming a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system via the chlorosulfite intermediate . Another method uses Appel conditions, which yield similar results through the alkoxytriphenylphosphonium intermediate .

Industrial Production Methods

Large-scale production of this compound can be achieved by optimizing the reaction conditions mentioned above. Industrial methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dioxabicyclo[3.2.1]octan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the amine group or other functional groups within the molecule.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

6,8-Dioxabicyclo[3.2.1]octan-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6,8-Dioxabicyclo[3.2.1]octan-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,8-Dioxabicyclo[3.2.1]octan-4-amine is unique due to its amine group, which imparts different chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

6,8-dioxabicyclo[3.2.1]octan-4-amine

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3,7H2

InChI-Schlüssel

HEZDNJVPYRIMLE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2OCC1O2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.